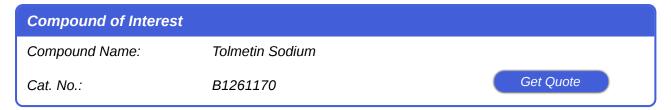


A Technical Guide to the Physicochemical Properties of Tolmetin Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025



Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **Tolmetin Sodium** Dihydrate, a non-steroidal anti-inflammatory drug (NSAID). Tolmetin is utilized for its analgesic, anti-inflammatory, and antipyretic activities in the management of rheumatoid arthritis and osteoarthritis.[1][2][3] This document consolidates critical data on its solubility, thermal behavior, dissociation constant, and crystal structure. Detailed experimental protocols for determining these properties are provided, alongside graphical representations of workflows and its mechanism of action to support research and development activities.

General Properties

Tolmetin Sodium Dihydrate is the sodium salt dihydrate form of tolmetin, a pyrrole-acetic acid derivative.[1][4] It is classified as a non-selective cyclooxygenase (COX) inhibitor.[5]



Identifier	Value
Chemical Name	1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2- acetic acid sodium salt dihydrate[1]
Synonyms	Tolmetin sodium salt dihydrate, Tolectin, Reutol[1]
CAS Number	64490-92-2[1]
Molecular Formula	C15H14NNaO3 • 2H2O[1][6]
Molecular Weight	315.30 g/mol [1][6]
Appearance	Off-white to beige crystalline powder[1][7]
Purity (Assay)	≥98% (HPLC)

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of **Tolmetin Sodium** Dihydrate, compiled from various sources.

Table 2.1: Solubility Data



Solvent	Solubility	Notes
Water	Soluble / Freely Soluble[1][2] [8]	
≥ 100 mg/mL (317.16 mM)[5]	Saturation unknown	
63 mg/mL[9]		_
2 mg/mL	Clear solution	_
DMSO	12.5 mg/mL (39.64 mM)[5]	Requires ultrasonic agitation
5 mg/mL to 10 mg/mL	Clear solution	
Insoluble[9]	In moisture-absorbing DMSO	_
Ethanol	10 mg/mL[9]	-
Methanol	Slightly Soluble[10][11]	_

Table 2.2: Thermal and Dissociation Properties

Property	Value
Melting Point	155-157 °C (with decomposition)[1][10][11]
рКа	3.5[2][4][8]
3.93[3]	

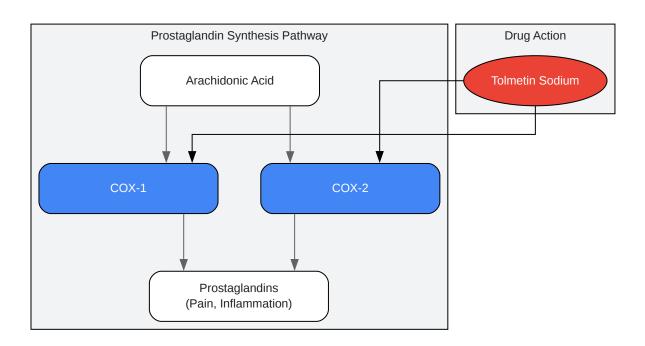
Structural and Mechanistic Information Crystal Structure

The crystal structure of **Tolmetin Sodium** Dihydrate has been determined by X-ray diffraction. [12][13] The asymmetric unit of the compound contains two sodium cations, two tolmetin anions, and two water molecules.[12][14] The geometry around the sodium cations is a distorted octahedron.[12][13][14] The crystal structure is stabilized by O—H···O hydrogen bonds between the water molecules and the carboxylate groups of the tolmetin anions, forming a two-dimensional network.[12][13]



Mechanism of Action

Tolmetin is a non-steroidal anti-inflammatory agent that exhibits its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][15] By blocking these enzymes, Tolmetin prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][16] The IC₅₀ values for Tolmetin's inhibition of human COX-1 and COX-2 are 0.35 μM and 0.82 μM, respectively.[5][11]



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Diagram 1: Mechanism of action of **Tolmetin Sodium**.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **Tolmetin Sodium** Dihydrate.

Solubility Determination (Shake-Flask Method)



The shake-flask method is considered the gold standard for determining equilibrium solubility. [17][18] It measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.

Protocol:

- Preparation: Add an excess amount of Tolmetin Sodium Dihydrate solid to a vial containing a known volume of the test solvent (e.g., purified water, buffer of specific pH). The presence of undissolved solid must be visually confirmed.[17][19]
- Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24 to 72 hours.[19][20] Equilibrium is confirmed when the concentration of sequential measurements does not deviate significantly.[19]
- Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at a high speed or by filtration using a chemically inert, low-binding filter (e.g., 0.45 μm PVDF).[18]
- Quantification: Carefully sample an aliquot of the clear supernatant. Dilute the sample as necessary with the appropriate solvent.
- Analysis: Determine the concentration of Tolmetin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[21][22]
- Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate.[19]



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Diagram 2: Workflow for Shake-Flask Solubility Determination.



pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable substances.[23][24]

Protocol:

- System Calibration: Calibrate a pH meter and electrode system using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[23]
- Sample Preparation: Accurately weigh and dissolve a specific amount of Tolmetin Sodium
 Dihydrate in a suitable solvent, typically purified water or a water-cosolvent mixture if
 solubility is limited.[25] A constant ionic strength is often maintained using an inert salt like
 KCI.[23]
- Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution.
- Data Collection: Add a standardized titrant (e.g., 0.1 M HCl, since Tolmetin is an acid salt) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH value and the volume of titrant added.[23]
- Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- pKa Calculation: The pKa is the pH at which the acidic form and its conjugate base are
 present in equal concentrations. This corresponds to the pH at the half-equivalence point on
 the titration curve. The pKa can also be determined from the inflection point of the first
 derivative of the curve.[26] Perform at least three replicate titrations.[23]



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Diagram 3: Workflow for Potentiometric pKa Determination.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid transitions to a liquid. For a pure substance, this range is typically narrow.[27]

Protocol:

- Sample Preparation: Ensure the Tolmetin Sodium Dihydrate sample is finely powdered and completely dry.
- Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[27][28]
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point.
 This helps in setting the parameters for the accurate determination.[27]
- Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 10-15°C below the approximate melting point.
- Observation: Decrease the heating rate to 1-2°C per minute.[27][29] Carefully observe the sample.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting).
 This range is the melting point.[27]



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Diagram 4: Workflow for Capillary Melting Point Determination.

Crystal Form and Hydrate Analysis (XRD & TGA)

X-ray Powder Diffraction (PXRD) is essential for identifying the crystalline form, while Thermogravimetric Analysis (TGA) is used to quantify the water content in hydrates.[30][31]

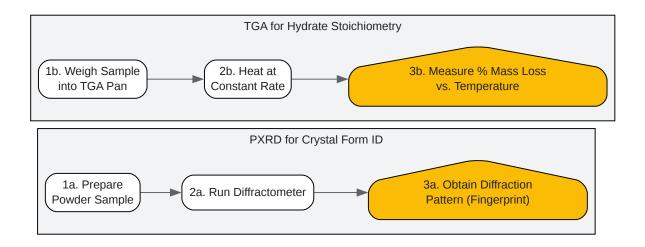
Protocol (PXRD):

- Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder.
- Mounting: Mount the powder onto a sample holder.
- Data Acquisition: Place the sample holder in a powder diffractometer. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα).
- Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystalline solid, allowing for the identification of the specific hydrate form.
 [31][32]

Protocol (TGA):

- Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the **Tolmetin Sodium** Dihydrate sample into a TGA pan.
- Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range.
- Data Interpretation: The instrument records the sample's mass as a function of temperature.
 A mass loss step corresponding to the loss of two water molecules will be observed. The percentage of mass loss can be used to confirm the dihydrate stoichiometry.[30]





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Diagram 5: Workflow for Crystal and Hydrate Analysis.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Tolmetin Sodium Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261170#physicochemical-properties-of-tolmetin-sodium-dihydrate]

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